Cas no 910482-17-6 (1,3-Benzenediamine, 5-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-)
910482-17-6 structure
Product Name:1,3-Benzenediamine, 5-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-
CAS No:910482-17-6
MF:C13H24N2OSi
MW:252.42796421051
CID:788166
PubChem ID:71429023
Update Time:2025-04-19
1,3-Benzenediamine, 5-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]- Chemical and Physical Properties
Names and Identifiers
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- 1,3-Benzenediamine, 5-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-
- 5-[[tert-butyl(dimethyl)silyl]oxymethyl]benzene-1,3-diamine
- 5-({[tert-Butyl(dimethyl)silyl]oxy}methyl)benzene-1,3-diamine
- DTXSID30847728
- 910482-17-6
-
- Inchi: 1S/C13H24N2OSi/c1-13(2,3)17(4,5)16-9-10-6-11(14)8-12(15)7-10/h6-8H,9,14-15H2,1-5H3
- InChI Key: BXHWFTGEQXIWEK-UHFFFAOYSA-N
- SMILES: [Si](C)(C)(C(C)(C)C)OCC1C=C(C=C(C=1)N)N
Computed Properties
- Exact Mass: 252.165789928g/mol
- Monoisotopic Mass: 252.165789928g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 4
- Complexity: 240
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 61.3Ų
1,3-Benzenediamine, 5-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]- Related Literature
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R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
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Karl Crowley,Eimer O'Malley,Aoife Morrin,Malcolm R. Smyth,Anthony J. Killard Analyst, 2008,133, 391-399
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
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